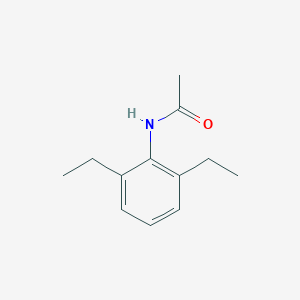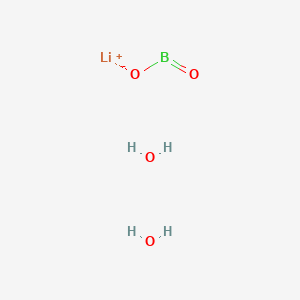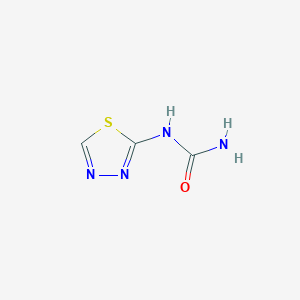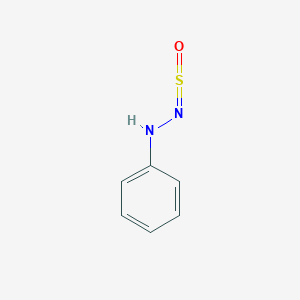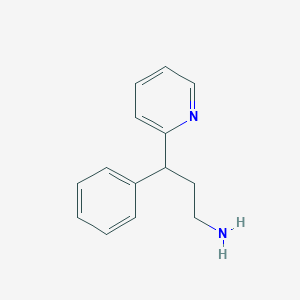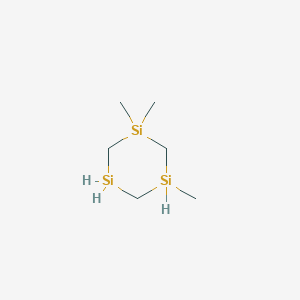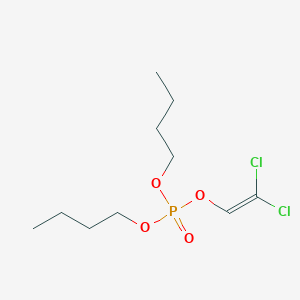
Dibutyl 2,2-dichlorovinyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2,2-dichlorovinyl phosphate (DBCP) is a synthetic chemical that was widely used as a pesticide in the 1970s. However, its use was banned in most countries due to its toxic effects on human health and the environment. Despite its ban, DBCP remains a subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2,2-dichlorovinyl phosphate has been a subject of scientific research due to its potential applications in various fields. For example, it has been studied as a potential agent for the treatment of some types of cancer. Dibutyl 2,2-dichlorovinyl phosphate has been shown to inhibit the growth of cancer cells in vitro, although its effectiveness in vivo remains to be seen.
Dibutyl 2,2-dichlorovinyl phosphate has also been studied as a potential agent for the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. However, the use of Dibutyl 2,2-dichlorovinyl phosphate for this purpose is still in the experimental stage, and further research is needed to determine its safety and efficacy.
Wirkmechanismus
Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme that breaks down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Dibutyl 2,2-dichlorovinyl phosphate also has other mechanisms of action, including the inhibition of certain enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Dibutyl 2,2-dichlorovinyl phosphate has been shown to have toxic effects on human health and the environment. Exposure to Dibutyl 2,2-dichlorovinyl phosphate can result in a range of symptoms, including nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, and skin irritation. Long-term exposure to Dibutyl 2,2-dichlorovinyl phosphate can cause more serious health effects, including cancer, reproductive and developmental problems, and damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl 2,2-dichlorovinyl phosphate is a useful tool for scientific research due to its ability to inhibit acetylcholinesterase and other enzymes involved in DNA replication and repair. However, its toxic effects on human health and the environment make it difficult to work with in a laboratory setting. Special precautions must be taken to ensure the safety of researchers and the environment when working with Dibutyl 2,2-dichlorovinyl phosphate.
Zukünftige Richtungen
There are several future directions for research on Dibutyl 2,2-dichlorovinyl phosphate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the development of new pesticides that are less toxic to humans and the environment. Finally, further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Conclusion
Dibutyl 2,2-dichlorovinyl phosphate is a synthetic chemical that was widely used as a pesticide in the 1970s. Despite its ban, Dibutyl 2,2-dichlorovinyl phosphate remains a subject of scientific research due to its potential applications in various fields. Dibutyl 2,2-dichlorovinyl phosphate acts as an acetylcholinesterase inhibitor and has other mechanisms of action, but it also has toxic effects on human health and the environment. Further research is needed to understand the mechanisms of action of Dibutyl 2,2-dichlorovinyl phosphate and its potential applications in various fields.
Synthesemethoden
Dibutyl 2,2-dichlorovinyl phosphate is synthesized by reacting 2,2-dichloroethanol with dibutyl hydrogen phosphate in the presence of a catalyst. The reaction produces Dibutyl 2,2-dichlorovinyl phosphate as the main product, along with other byproducts. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
18795-58-9 |
|---|---|
Produktname |
Dibutyl 2,2-dichlorovinyl phosphate |
Molekularformel |
C10H19Cl2O4P |
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
dibutyl 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-3-5-7-14-17(13,15-8-6-4-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
LZILLTAAQRALBQ-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OC=C(Cl)Cl |
Andere CAS-Nummern |
18795-58-9 |
Synonyme |
DBDCVP di-1-butyl-2,2-dichlorovinyl phosphate di-n-butyl-2,2-dichlorovinyl phosphate di-n-butyldichlorvos |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
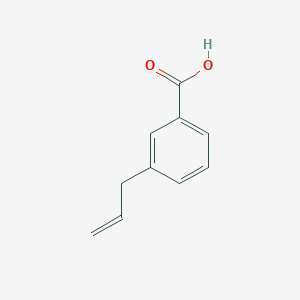
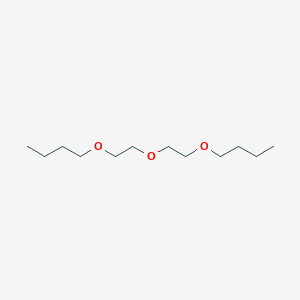
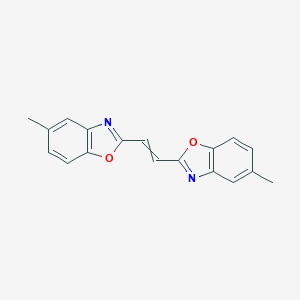
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
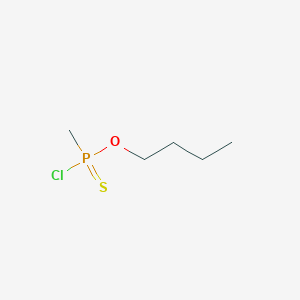
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
